molecular formula C16H20N2O4 B1323338 1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid CAS No. 885266-68-2

1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid

Cat. No.: B1323338
CAS No.: 885266-68-2
M. Wt: 304.34 g/mol
InChI Key: DLKSQIDOSQMQPU-UHFFFAOYSA-N
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Description

1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their biological activity. This particular compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid typically involves multiple stepsThe Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions: 1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: The Boc-protected amino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like triethylamine (TEA).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-6-carboxylic acid derivatives, while substitution reactions can introduce various functional groups to the aminoethyl side chain .

Scientific Research Applications

1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid involves the interaction of the indole ring with biological targets. The Boc group protects the amino functionality during reactions, allowing for selective modifications. Upon deprotection, the free amine can interact with enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid is unique due to its indole core, which imparts significant biological activity. The presence of the Boc-protected aminoethyl group allows for versatile synthetic applications, making it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)17-7-9-18-8-6-11-4-5-12(14(19)20)10-13(11)18/h4-6,8,10H,7,9H2,1-3H3,(H,17,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKSQIDOSQMQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=CC2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701140725
Record name 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885266-68-2
Record name 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-indole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885266-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydroxide (1N, 6.0 mL, 6.00 mmol) was added to a solution of 1-(2-tert-Butoxycarbonylamino-ethyl)-1H-indole-6-carboxylic acid methyl ester (0.501 g, 1.57 mmol) in methanol (12 mL) and THF (4.0 mL). The reaction was stirred at room temperature for 68 hr. The reaction was concentrated in vacuo. The aqueous residue was acidified to pH ˜1 with 1N HCl and extracted with ethyl acetate (3×). The combined organic layers were dried over Na2SO4, filtered, and concentrated. The crude product was carried forward without purification. ESI-MS m/z 327 (M+Na)+.
Quantity
6 mL
Type
reactant
Reaction Step One
Name
1-(2-tert-Butoxycarbonylamino-ethyl)-1H-indole-6-carboxylic acid methyl ester
Quantity
0.501 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

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